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Ertugliflozin Demonstrates Cardiovascular
Safety in Landmark VERTIS CV Trial
New York, NY – November 29, 2023 – The eValuation of ERTugliflozin Efficacy and Safety

Cardiovascular Outcomes Trial (VERTIS CV) has established the cardiovascular safety of

ertugliflozin in patients with type 2 diabetes and atherosclerotic cardiovascular disease. The

study demonstrated that ertugliflozin was non-inferior to placebo for the primary composite

endpoint of major adverse cardiovascular events (MACE), which includes cardiovascular death,

nonfatal myocardial infarction, or nonfatal stroke.[1][2][3][4]

While ertugliflozin met its primary safety objective, the trial did not show superiority over

placebo for reducing MACE.[5][6] However, a key secondary outcome revealed a significant

30% reduction in the risk of hospitalization for heart failure, a finding consistent with the

recognized class effect of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[3][5]

This comprehensive guide provides a detailed comparison of the VERTIS CV trial with other

landmark cardiovascular outcome trials for SGLT2 inhibitors, including EMPA-REG OUTCOME

(empagliflozin), the CANVAS Program (canagliflozin), and DECLARE-TIMI 58 (dapagliflozin).

The objective of this guide is to offer researchers, scientists, and drug development

professionals a thorough analysis of the experimental data and methodologies of these pivotal

studies.
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Comparative Analysis of Cardiovascular Outcome
Trials
The following tables summarize the key quantitative data and experimental protocols from the

four major SGLT2 inhibitor cardiovascular outcome trials.

Table 1: Quantitative Comparison of Primary and
Secondary Outcomes

Outcome
VERTIS CV
(Ertugliflozin)

EMPA-REG
OUTCOME
(Empagliflozin)

CANVAS
Program
(Canagliflozin)

DECLARE-TIMI
58
(Dapagliflozin)

Primary

Outcome: 3-

Point MACE

HR 0.97 (95.6%

CI, 0.85-1.11);

P<0.001 for non-

inferiority[3][4]

HR 0.86 (95.02%

CI, 0.74-0.99);

P=0.04 for

superiority[7]

HR 0.86 (95%

CI, 0.75-0.97);

P=0.02 for

superiority[8][9]

HR 0.93 (95%

CI, 0.84-1.03);

P=0.17 for

superiority[10]

[11]

Hospitalization

for Heart Failure

HR 0.70 (95%

CI, 0.54-0.90)[3]

HR 0.65 (95%

CI, 0.50-0.85)

HR 0.67 (95%

CI, 0.52-0.87)

HR 0.73 (95%

CI, 0.61-0.88)

[10]

Cardiovascular

Death

HR 0.92 (95.8%

CI, 0.77-1.11)

HR 0.62 (95%

CI, 0.49-0.77)

HR 0.87 (95%

CI, 0.72-1.06)

HR 0.98 (95%

CI, 0.82-1.17)

[10]

All-Cause

Mortality

Not reported as a

key secondary

outcome

HR 0.68 (95%

CI, 0.57-0.82)

HR 0.87 (95%

CI, 0.74-1.01)

HR 0.93 (95%

CI, 0.82-1.04)

Composite Renal

Outcome

HR 0.81 (95.8%

CI, 0.63-1.04)[3]

HR 0.61 (95%

CI, 0.53-0.70)

HR 0.60 (95%

CI, 0.47-0.77)

HR 0.76 (95%

CI, 0.67-0.87)

[10]

Table 2: Comparison of Experimental Protocols
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Parameter
VERTIS CV
(Ertugliflozin)

EMPA-REG
OUTCOME
(Empagliflozin)

CANVAS
Program
(Canagliflozin)

DECLARE-TIMI
58
(Dapagliflozin)

Patient

Population

8,246 patients

with T2D and

established

ASCVD.[3]

7,020 patients

with T2D and

established

ASCVD.[12]

10,142 patients

with T2D and

high CV risk

(established

ASCVD or

multiple risk

factors).[8][9]

17,160 patients

with T2D and

high CV risk

(established

ASCVD or

multiple risk

factors).[5][13]

[14]

Dosage
5 mg or 15 mg

once daily.[3][15]

10 mg or 25 mg

once daily.[12]

100 mg or 300

mg once daily.

10 mg once

daily.[5]

Mean Follow-up 3.5 years.[3] 3.1 years.[12]
188.2 weeks (3.6

years).[16]
4.2 years.[10]

Primary Endpoint

Non-inferiority for

3-point MACE

(CV death,

nonfatal MI,

nonfatal stroke).

[1][6]

Non-inferiority

and superiority

for 3-point MACE

(CV death,

nonfatal MI,

nonfatal stroke).

[7][17]

Non-inferiority

and superiority

for 3-point MACE

(CV death,

nonfatal MI,

nonfatal stroke).

[8][9][16]

Non-inferiority for

3-point MACE

and superiority

for a composite

of CV death or

hospitalization

for heart failure.

[10][13]

Visualizing Trial Design and Biological Pathways
To further elucidate the framework of the VERTIS CV trial and the underlying mechanisms of

SGLT2 inhibitors, the following diagrams are provided.
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Screening & Randomization

Treatment Arms (Mean Follow-up: 3.5 years)

Endpoint Analysis

Patients with Type 2 Diabetes
and Established ASCVD (N=8,246)

Randomization (1:1:1)

Ertugliflozin 5 mg Ertugliflozin 15 mg Placebo

Primary Endpoint:
Non-inferiority of 3-Point MACE

Time to first event

Key Secondary Endpoint:
Hospitalization for Heart Failure

Time to first eventTime to first event Time to first event Time to first event Time to first event

Click to download full resolution via product page

Caption: Logical workflow of the VERTIS CV non-inferiority trial design.
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SGLT2 Inhibition in the Kidney

Downstream Physiological Effects

Cardiovascular and Metabolic Benefits
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Caption: Key signaling pathways affected by SGLT2 inhibitors.

Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these trials is crucial for

interpreting their outcomes.

VERTIS CV (Ertugliflozin)
Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2

diabetes and established atherosclerotic cardiovascular disease.[3]
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Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-

driven trial.[15]

Participants: 8,246 patients aged 40 years or older with a diagnosis of type 2 diabetes

(HbA1c 7.0-10.5%) and established atherosclerotic cardiovascular disease of the coronary,

cerebral, and/or peripheral arterial systems.[1][3]

Intervention: Patients were randomized in a 1:1:1 ratio to receive ertugliflozin 5 mg,

ertugliflozin 15 mg, or a matching placebo once daily, in addition to their standard of care.

[3][15]

Primary Outcome: The primary endpoint was the time to the first occurrence of a major

adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal

myocardial infarction, or nonfatal stroke. The trial was designed to test for non-inferiority of

ertugliflozin compared to placebo.[1][6]

EMPA-REG OUTCOME (Empagliflozin)
Objective: To evaluate the effect of empagliflozin, in addition to standard of care, on

cardiovascular morbidity and mortality in patients with type 2 diabetes at high cardiovascular

risk.[7]

Design: A randomized, double-blind, placebo-controlled, multicenter trial.[17][18]

Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[12]

Intervention: Patients were randomly assigned to receive either 10 mg or 25 mg of

empagliflozin, or a placebo, once daily.[7]

Primary Outcome: The primary outcome was a composite of death from cardiovascular

causes, nonfatal myocardial infarction, or nonfatal stroke.[7]

CANVAS Program (Canagliflozin)
Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad range

of patients with type 2 diabetes.[8]
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Design: The CANVAS Program integrated data from two large, randomized, double-blind,

placebo-controlled trials: CANVAS and CANVAS-R.[8][16]

Participants: A total of 10,142 participants with type 2 diabetes. The primary prevention

cohort included individuals aged ≥50 years with at least two cardiovascular risk factors, while

the secondary prevention cohort included individuals aged ≥30 years with a history of a prior

cardiovascular event.[8][9]

Intervention: Patients were randomly assigned to receive canagliflozin or a placebo.[8]

Primary Outcome: The primary endpoint was a composite of cardiovascular death, nonfatal

myocardial infarction, or nonfatal stroke.[8][9]

DECLARE-TIMI 58 (Dapagliflozin)
Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in patients with

type 2 diabetes.

Design: A multinational, randomized, double-blind, placebo-controlled Phase IIIB trial.[13]

Participants: 17,160 patients with type 2 diabetes, including those with established

atherosclerotic cardiovascular disease and those with multiple risk factors for atherosclerotic

cardiovascular disease.[5][13][14]

Intervention: Patients were randomized to receive either 10 mg of dapagliflozin or a placebo

once daily.[5]

Primary Outcomes: The trial had two co-primary efficacy endpoints: the incidence of MACE

(cardiovascular death, myocardial infarction, or ischemic stroke) and the incidence of a

composite of cardiovascular death or hospitalization for heart failure.[10][13] The primary

safety outcome was a composite of MACE.[10]

In conclusion, the VERTIS CV trial confirms the cardiovascular safety of ertugliflozin, aligning

with the established non-inferiority of the SGLT2 inhibitor class for major adverse

cardiovascular events. The consistent and significant reduction in hospitalization for heart

failure across all four trials underscores a primary benefit of this class of medications for

patients with type 2 diabetes and cardiovascular disease. While superiority for MACE was not
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demonstrated with ertugliflozin in the VERTIS CV trial, the collective data from these

landmark studies provide invaluable insights for clinicians and researchers in the ongoing effort

to mitigate cardiovascular risk in this high-risk patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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